Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester)
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Overview
Description
Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 . This compound is characterized by the presence of a methanol group, a nitrosoamino group, and an acetate ester group attached to a 4-methylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) typically involves the reaction of 4-methylbenzylamine with nitrous acid to form the nitrosoamino intermediate. This intermediate is then reacted with acetic anhydride to form the acetate ester. The reaction conditions usually involve maintaining a low temperature to control the formation of the nitrosoamino group and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and reaction conditions precisely. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) undergoes several types of chemical reactions, including:
Oxidation: The nitrosoamino group can be oxidized to form nitro compounds.
Reduction: The nitrosoamino group can be reduced to form amines.
Substitution: The acetate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The nitrosoamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The acetate ester group can undergo hydrolysis to release acetic acid, which can further interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methanol, (((4-methylphenyl)methyl)amino)-, acetate (ester)
- Methanol, (((4-methylphenyl)methyl)hydroxyamino)-, acetate (ester)
- Methanol, (((4-methylphenyl)methyl)nitroamino)-, acetate (ester)
Uniqueness
Methanol, (((4-methylphenyl)methyl)nitrosoamino)-, acetate (ester) is unique due to the presence of the nitrosoamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitroso group can participate in redox reactions and form stable complexes with metal ions, making it valuable in various research applications .
Properties
CAS No. |
87096-67-1 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
[(4-methylphenyl)methyl-nitrosoamino]methyl acetate |
InChI |
InChI=1S/C11H14N2O3/c1-9-3-5-11(6-4-9)7-13(12-15)8-16-10(2)14/h3-6H,7-8H2,1-2H3 |
InChI Key |
NASOKQWWTQOLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(COC(=O)C)N=O |
Origin of Product |
United States |
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